![molecular formula C18H16N2O3S2 B3312365 N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946307-79-5](/img/structure/B3312365.png)
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, commonly known as FMA-MA, is a thiazole derivative that has gained significant attention in scientific research applications. It is known for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of FMA-MA is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMA-MA has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, FMA-MA has been shown to have a protective effect on liver and kidney function.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMA-MA is its potential therapeutic properties, particularly in the treatment of cancer. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of FMA-MA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on FMA-MA. One potential area of study is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of study is the investigation of FMA-MA's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of FMA-MA and its potential side effects.
Scientific Research Applications
FMA-MA has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. Studies have also shown that FMA-MA can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-16(13-5-2-1-3-6-13)12-25-18-20-14(11-24-18)9-17(22)19-10-15-7-4-8-23-15/h1-8,11H,9-10,12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBGIRTUZKJVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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